(3-iodo-1H-indazol-6-yl)methanamine
Overview
Description
(3-iodo-1H-indazol-6-yl)methanamine is a chemical compound belonging to the indazole family, characterized by the presence of an indazole ring substituted with an iodine atom at the 3-position and a methanamine group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodo-1H-indazol-6-yl)methanamine typically involves the iodination of an indazole precursor followed by the introduction of the methanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. Subsequent reactions with formaldehyde and ammonia or a primary amine can introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-iodo-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-iodo-1H-indazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-1H-indazol-6-yl)methanamine
- (3-bromo-1H-indazol-6-yl)methanamine
- (3-fluoro-1H-indazol-6-yl)methanamine
Uniqueness
(3-iodo-1H-indazol-6-yl)methanamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its chloro, bromo, and fluoro counterparts, the iodine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(3-iodo-2H-indazol-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMMFVSSNSLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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